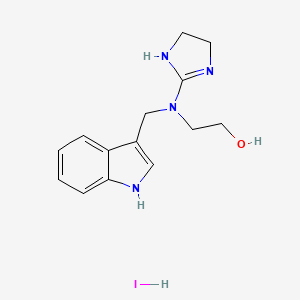
2-Hydroxyethyl-imidazolidin-2-ylidene-(1H-indol-3-ylmethyl)azaniumiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl-imidazolidin-2-ylidene-(1H-indol-3-ylmethyl)azaniumiodide is a complex organic compound that features both imidazolidine and indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl-imidazolidin-2-ylidene-(1H-indol-3-ylmethyl)azaniumiodide typically involves multi-step organic reactions. One common method includes the reaction of 2-[(2-aminoethyl)amino]ethan-1-ol with indole derivatives under specific conditions. The reaction is often catalyzed by γ-Al2O3 at elevated temperatures (around 250°C) in supercritical CO2 .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl-imidazolidin-2-ylidene-(1H-indol-3-ylmethyl)azaniumiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl-imidazolidin-2-ylidene-(1H-indol-3-ylmethyl)azaniumiodide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include antimicrobial, antifungal, and anticancer activities
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl-imidazolidin-2-ylidene-(1H-indol-3-ylmethyl)azaniumiodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Imidazolidin-2-ones: These compounds share the imidazolidine core and have similar chemical properties.
Indole Derivatives: Compounds containing the indole moiety exhibit similar biological activities and chemical reactivity.
Uniqueness
2-Hydroxyethyl-imidazolidin-2-ylidene-(1H-indol-3-ylmethyl)azaniumiodide is unique due to its combination of both imidazolidine and indole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propiedades
Número CAS |
77587-68-9 |
|---|---|
Fórmula molecular |
C14H19IN4O |
Peso molecular |
386.23 g/mol |
Nombre IUPAC |
2-[4,5-dihydro-1H-imidazol-2-yl(1H-indol-3-ylmethyl)amino]ethanol;hydroiodide |
InChI |
InChI=1S/C14H18N4O.HI/c19-8-7-18(14-15-5-6-16-14)10-11-9-17-13-4-2-1-3-12(11)13;/h1-4,9,17,19H,5-8,10H2,(H,15,16);1H |
Clave InChI |
ZIWQOYHIXASCGM-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)N(CCO)CC2=CNC3=CC=CC=C32.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide](/img/structure/B13769878.png)
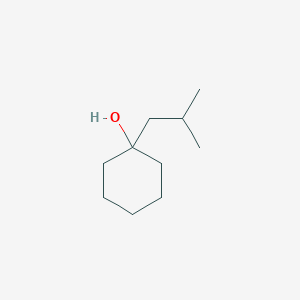


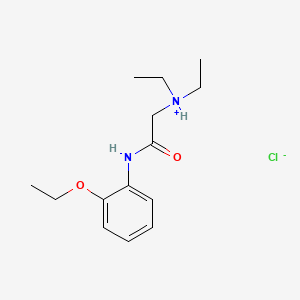

![[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione](/img/structure/B13769919.png)
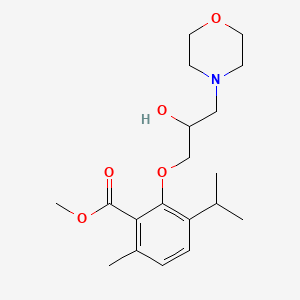
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769927.png)
![N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B13769933.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
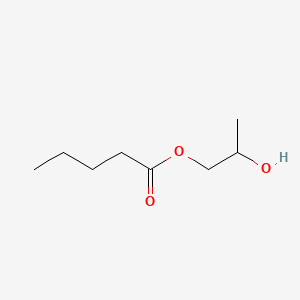
![Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769951.png)

